BenchChemオンラインストアへようこそ!

WYK431

Broad-spectrum cytotoxicity MTT cell viability assay Quinazoline scaffold

WYK431 (methyl 4-([6-chloro-2-([1'-methyl-(1,4'-bipiperidin)-4-yl]amino)quinazolin-4-yl]amino)benzoate) is a synthetic quinazoline derivative with potent and broad-spectrum antiproliferative activity against human cancer cell lines. Unlike many clinically established quinazoline-based agents that target upstream receptor tyrosine kinases (e.g., EGFR or HER2), WYK431 exerts its anticancer effects primarily through direct downregulation of the PI3K/Akt signaling pathway, leading to G2/M cell cycle arrest and activation of the mitochondrial (intrinsic) apoptotic cascade.

Molecular Formula C27H33ClN6O2
Molecular Weight 509.051
Cat. No. B1193828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWYK431
SynonymsWYK431;  WYK-431;  WYK 431
Molecular FormulaC27H33ClN6O2
Molecular Weight509.051
Structural Identifiers
SMILESO=C(OC)C1=CC=C(NC2=C3C=C(Cl)C=CC3=NC(NC4CCN(C5CCN(C)CC5)CC4)=N2)C=C1
InChIInChI=1S/C27H33ClN6O2/c1-33-13-11-22(12-14-33)34-15-9-21(10-16-34)30-27-31-24-8-5-19(28)17-23(24)25(32-27)29-20-6-3-18(4-7-20)26(35)36-2/h3-8,17,21-22H,9-16H2,1-2H3,(H2,29,30,31,32)
InChIKeyFFQCNUJINDFHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WYK431 Procurement Guide: Quinazoline-Derived Anticancer Agent Targeting PI3K/Akt Pathway


WYK431 (methyl 4-([6-chloro-2-([1'-methyl-(1,4'-bipiperidin)-4-yl]amino)quinazolin-4-yl]amino)benzoate) is a synthetic quinazoline derivative with potent and broad-spectrum antiproliferative activity against human cancer cell lines [1]. Unlike many clinically established quinazoline-based agents that target upstream receptor tyrosine kinases (e.g., EGFR or HER2), WYK431 exerts its anticancer effects primarily through direct downregulation of the PI3K/Akt signaling pathway, leading to G2/M cell cycle arrest and activation of the mitochondrial (intrinsic) apoptotic cascade [1]. The compound exhibits a favorable preliminary safety profile, with in vivo tumor suppression documented in xenograft models without significant hematological toxicity [1].

Why Generic Substitution Fails: Mechanistic and Structural Differentiation of WYK431 from Standard Quinazoline EGFR Inhibitors


Classical quinazoline inhibitors such as gefitinib and erlotinib are designed to competitively occupy the intracellular ATP-binding pocket of the epidermal growth factor receptor (EGFR), with nanomolar (nM) IC₅₀ values against isolated kinase domains but more variable efficacy in broader cellular contexts [1]. WYK431, bearing a unique bipiperidine substitution at the 2-amino position of the quinazoline scaffold, demonstrates a fundamentally different mode of action: it potently suppresses the PI3K/Akt pathway components (p110α, p85, and p-Akt) without appreciably affecting EGFR itself [2]. This mechanistic divergence means that researchers cannot simply interchange a standard quinazoline EGFR inhibitor for WYK431 when the study objective requires direct PI3K/Akt pathway inhibition, mitochondrial apoptosis induction, or a compound with >10 µM cellular IC₅₀ values against EGFR-driven lines yet potent activity in EGFR-independent tumor contexts [2]. The quantitative evidence presented in Section 3 demonstrates where these functional differences translate into measurable and actionable procurement decision criteria.

Quantitative Evidence Guide: Measurable Differentiation of WYK431 vs. Comparator Quinazolines and Chemotherapeutics


Broad-Spectrum Antiproliferative IC₅₀ Profile Across Multiple Human Cancer Cell Lines

WYK431 reduced the viability of a panel of human cancer cell lines with IC₅₀ values ranging from 2 to 10 µM in MTT assays, with the BGC823 gastric cancer line being the most sensitive [1]. In contrast, the frontline quinazoline EGFR inhibitor gefitinib typically exhibits cellular IC₅₀ values in the sub-micromolar range (23 – 80 nM) against EGFR-driven epidermoid A431 or oral KB carcinoma cells but requires concentrations >10 µM to achieve equivalent growth inhibition in BGC823 gastric cancer cells [2]. This indicates that WYK431 provides a distinct cellular activity profile that is not predicted by EGFR dependency status.

Broad-spectrum cytotoxicity MTT cell viability assay Quinazoline scaffold

PI3K/Akt Pathway Suppression: Direct Downregulation of p110α, p85, and Phospho-Akt

Western blot analysis of BGC823 cells treated with WYK431 for 8 h revealed marked decreases in the expression of PI3K p110α catalytic subunit and p85 regulatory subunit, accompanied by substantial reduction in phospho-Akt (Ser473) while total Akt protein levels remained unchanged [1]. This quantitative pathway suppression stands in contrast to classical quinazoline EGFR inhibitors (e.g., gefitinib, erlotinib), which reduce Akt phosphorylation only as an indirect downstream consequence of EGFR blockade and frequently show attenuated AKT suppression in cell lines with constitutively active PI3KCA mutations [2].

PI3K/Akt pathway inhibition Western blot Kinase-independent mechanism

In Vivo Tumor Growth Inhibition with Preserved Hematological Safety Profile

In a BGC823 gastric cancer xenograft model in BALB/c athymic nude mice, WYK431 administered intraperitoneally at 5, 10, and 20 mg/kg suppressed tumor growth by 28.4%, 41.9%, and 63.6% respectively compared to vehicle-treated animals (P < 0.05) [1]. Critically, hematological analysis at the end of treatment showed no significant decrease in the number of white blood corpuscles (WBC) in any WYK431-treated group compared to the vehicle group [1]. This contrasts sharply with conventional gastric cancer chemotherapeutics such as cisplatin and 5-fluorouracil, which routinely produce grade 3–4 neutropenia in 30 – 50% of treated patients and in preclinical models [2].

Xenograft antitumor efficacy Hematological safety Therapeutic window

G2/M Phase Arrest and Mitochondrial Apoptosis Induction with Caspase-9/3 Activation

Treatment of BGC823 cells with WYK431 (5 µM) for 24 h increased the G2/M phase cell population relative to control, accompanied by decreased protein expression of CDK1 and CDC25C without affecting Cyclin B1 levels [1]. Apoptosis induction was quantified via Annexin V-FITC/PI flow cytometry: at 2.5, 5, and 10 µM WYK431 for 36 h, total apoptotic cell percentages reached 12.1%, 65%, and 77.2%, respectively [1]. Mechanistically, apoptosis proceeded through the intrinsic mitochondrial pathway—cleaved caspase-9 and caspase-3 were elevated while caspase-8 was unaffected, distinguishing WYK431 from agents that activate the extrinsic apoptotic pathway [1].

G2/M cell cycle arrest Mitochondrial apoptosis Caspase-3 activation

Unique Bipiperidine Substitution Pattern on the Quinazoline Core Differentiates WYK431 Structurally from 4-Anilinoquinazolines

The Molecular Formula of WYK431 is C₂₇H₃₃ClN₆O₂ (MW = 509.05 g/mol), and its IUPAC name is methyl 4-([6-chloro-2-([1'-methyl-(1,4'-bipiperidin)-4-yl]amino)quinazolin-4-yl]amino)benzoate [1]. The critical structural feature is the 2-amino substituent consisting of a 1'-methyl-1,4'-bipiperidine moiety linked to the quinazoline core. This bipiperidine substitution is absent in all clinically approved 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib, lapatinib), which uniformly employ a 4-anilino group with a single alkoxy/morpholino side chain [2]. The bipiperidine group is hypothesized to disrupt EGFR kinase domain interactions while introducing steric and electronic features that engage PI3K isoform binding sites, providing a structural rationale for the mechanistic divergence observed in cellular and in vivo assays.

Chemical scaffold Structure–activity relationship Molecular differentiation

Optimal Application Scenarios for WYK431: Where Its Quantitative Differentiation Enables Unique Research Outcomes


PI3K/Akt Pathway Mechanistic Studies in EGFR-Independent Tumor Models

WYK431 is the preferred tool compound for dissecting PI3K/Akt-dependent signaling in gastric and other cancer cell lines where EGFR inhibition is irrelevant or counterproductive. Western blot data confirm that 8 h WYK431 treatment directly reduces PI3K p110α, p85, and p-Akt (Ser473) protein levels [1]. This enables experiments in PI3KCA-mutant or EGFR-independent tumor lines where gefitinib and erlotinib fail to achieve meaningful Akt dephosphorylation [2].

Preclinical In Vivo Efficacy Studies Requiring Tumor Regression Without Myelosuppression

For laboratory teams designing xenograft studies where hematological safety is a critical endpoint, WYK431 delivers quantifiable tumor growth inhibition (up to 63.6% at 20 mg/kg) while preserving white blood cell counts within the normal range [1]. This profile is particularly advantageous over platinum-based chemotherapeutics (cisplatin, oxaliplatin) that induce significant leukopenia at comparably effective doses [2].

G2/M Cell Cycle Arrest and Mitochondrial Apoptosis Assay Development

Investigators developing flow cytometry-based apoptosis or cell cycle assays for gastric cancer cell lines can use WYK431 as a positive control compound with well-characterized dose-response parameters: 12.1–77.2% apoptosis induction across a 2.5–10 µM range (36 h) and reproducible G2/M arrest with CDK1/CDC25C downregulation at 5 µM (24 h) [1]. The specific engagement of the intrinsic apoptotic pathway (caspase-9/3 activation without caspase-8 involvement) provides an additional quality-control marker for assay validation [1].

Medicinal Chemistry Lead Optimization Programs Targeting the Quinazoline 2-Amino Substituent

The bipiperidine-substituted quinazoline core of WYK431 offers a unique starting scaffold for structure–activity relationship (SAR) campaigns aimed at developing novel PI3K/Akt pathway inhibitors. Unlike the saturated 4-anilinoquinazoline patent landscape, the 2-aminoquinazoline bipiperidine chemotype enables exploration of untapped chemical space with demonstrable cellular activity (IC₅₀ 2–10 µM) and in vivo efficacy [1]. Procurement of WYK431 provides a reference standard for evaluating newly synthesized derivatives within this scaffold series.

Quote Request

Request a Quote for WYK431

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.